molecular formula C16H14N2O4 B2934512 (2E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide CAS No. 1321708-46-6

(2E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide

Cat. No.: B2934512
CAS No.: 1321708-46-6
M. Wt: 298.298
InChI Key: PGVJQEMJVCKWFX-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide is an α,β-unsaturated amide characterized by a trans-configured propenamide backbone. The compound features a 4-hydroxyphenyl group at the α-position and a 2-methyl-5-nitrophenyl substituent at the amide nitrogen.

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-11-2-6-13(18(21)22)10-15(11)17-16(20)9-5-12-3-7-14(19)8-4-12/h2-10,19H,1H3,(H,17,20)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVJQEMJVCKWFX-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide, also known as a derivative of propenamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes significant functional groups that may contribute to its pharmacological properties, particularly in the context of cancer therapy and enzyme inhibition.

  • Molecular Formula : C16H14N2O4
  • Molecular Weight : 298.298 g/mol
  • Purity : Typically around 95% .

The compound is believed to exert its biological effects primarily through the inhibition of histone deacetylases (HDACs). Inhibition of HDACs can lead to changes in gene expression that promote apoptosis and differentiation in cancer cells. This mechanism has been observed in various studies focusing on related compounds, suggesting that this compound may share similar pathways .

Antiproliferative Effects

Research indicates that propenamide derivatives, including those with hydroxyphenyl substituents, exhibit significant antiproliferative activity against various human tumor cell lines. The incorporation of nitrophenyl groups enhances this activity, likely due to increased lipophilicity and improved cellular uptake. A study demonstrated that similar compounds induced apoptosis in cancer cells by activating caspase pathways .

Histone Deacetylase Inhibition

The compound has been evaluated for its HDAC inhibitory activity. In vitro assays have shown that it can effectively inhibit HDACs, leading to altered acetylation status of histones and subsequent changes in gene expression profiles associated with tumor suppression .

Study 1: Inhibition of Tumor Growth

A recent study focused on the effect of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 20 μM. This study highlighted the compound's potential as a therapeutic agent in oncology .

Study 2: Mechanistic Insights into Apoptosis

Another investigation revealed that treatment with this compound resulted in significant upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins in colorectal cancer cells. Flow cytometry analysis confirmed increased apoptosis rates, supporting the hypothesis that HDAC inhibition plays a critical role in mediating these effects .

Data Tables

Property Value
Molecular FormulaC16H14N2O4
Molecular Weight298.298 g/mol
Purity95%
IC50 (Breast Cancer Cells)~20 μM
MechanismHDAC Inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropenamides

Terrestriamide [(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-oxoethyl]prop-2-enamide]
  • Structural Differences : Terrestriamide contains a 4-hydroxy-3-methoxyphenyl group and a ketone-functionalized ethyl side chain, unlike the nitro-substituted aromatic ring in the target compound.
  • Bioactivity : Demonstrated strong binding affinity to SARS-CoV-2 Mpro and spike (S) proteins via hydrogen bonding (5 bonds with Mpro, 3 with S protein), with a low inhibitory constant (Ki) .
  • Key Feature : The ketone group enhances polar interactions, which may explain its superior antiviral activity compared to simpler amides.
Moupinamide [(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide]
  • Structural Differences : Lacks the nitro group but includes a 4-hydroxyphenethyl side chain.
Compound 4 [3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide]
  • Structural Differences : Features a methoxyethyl side chain instead of a nitroaromatic group.
  • Bioactivity : Exhibited significant anti-inflammatory activity (IC50 < 17.21 ± 0.50 μM) in RAW264.7 macrophage cells, suggesting hydroxyl and methoxy groups synergize for efficacy .

Benzothiadiazole-Based Enamides

The compounds from , such as (2E)-3-{1,3-Bis[(4-methoxyphenyl)methyl]-2,2-dioxo-2,1,3-benzothiadiazol-5-yl}-N-(3-methylbutyl)prop-2-enamide, differ fundamentally due to their benzothiadiazole core but share the propenamide motif.

  • Synthetic Accessibility : These compounds were synthesized using coupling reagents (HATU, TBTU) with moderate yields (62–69%) .
  • Functional Implications : The benzothiadiazole system may enhance π-π stacking in protein-binding applications, though their biological targets remain unspecified in the evidence.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity (IC50/Ki) Reference
(2E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide Propenamide 4-Hydroxyphenyl, 2-methyl-5-nitrophenyl Not reported
Terrestriamide Propenamide 4-Hydroxy-3-methoxyphenyl, ketone ethyl SARS-CoV-2 Mpro inhibition
Moupinamide Propenamide 4-Hydroxy-3-methoxyphenyl, phenethyl Anti-inflammatory (qualitative)
Compound 4 (Lycium yunnanense) Propenamide 4-Hydroxy-3-methoxyphenyl, methoxyethyl IC50 < 17.21 μM (anti-inflammatory)
Benzothiadiazole enamide () Benzothiadiazole-propenamide Bis(4-methoxyphenyl)methyl, 3-methylbutyl Synthetic yield: 62–69%

Research Findings and Mechanistic Insights

  • Hydrogen Bonding vs.
  • Anti-inflammatory vs. Antiviral Trade-offs : Compounds with methoxy/hydroxy pairs (e.g., Compound 4) show stronger anti-inflammatory activity, whereas nitro groups might favor antiviral or antibacterial pathways due to redox modulation .
  • Synthetic Challenges : The nitro group in the target compound could complicate synthesis compared to methoxy or hydroxyl analogs, requiring controlled reaction conditions to avoid side reactions .

Q & A

Q. What are the recommended methods for synthesizing (2E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling 4-hydroxyphenylpropenoic acid derivatives with substituted anilines. A stepwise approach includes:

Esterification : React 4-hydroxyphenylpropenoic acid with ethanol under acid catalysis to form the ethyl ester .

Amide Formation : Use a coupling agent (e.g., DCC or EDC) to react the ester with 2-methyl-5-nitroaniline in anhydrous conditions. Monitor reaction progress via TLC or HPLC.

Purification : Recrystallize from ethanol or use column chromatography with a hexane/ethyl acetate gradient.
Optimization Tips : Adjust solvent polarity (e.g., DMF for solubility), temperature (40–60°C), and stoichiometry (1.2:1 amine:ester ratio) to improve yield .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?

  • NMR : Analyze 1^1H and 13^13C NMR spectra for characteristic peaks:
    • Olefinic protons at δ 6.5–7.5 ppm (E-configuration confirmed by 3JHH^3J_{H-H} coupling ~15 Hz) .
    • Nitro group deshielding effects on aromatic protons (~δ 8.5 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement. Key parameters include R-factor (<5%) and bond-length discrepancies (<0.02 Å). SHELX programs are robust for small-molecule refinement .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ with <2 ppm error .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound (e.g., varying IC50_{50}50​ values in anticancer assays)?

  • Dose-Response Validation : Perform dose-escalation studies (0.1–100 µM) across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-type specificity .
  • Assay Standardization : Normalize conditions (e.g., incubation time, serum concentration) and include positive controls (e.g., doxorubicin).
  • Metabolite Interference : Use LC-MS to rule out degradation products or metabolites influencing activity .
  • Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify off-target effects that may skew results .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

  • Docking Studies : Model interactions with target proteins (e.g., EGFR T790M mutant) using AutoDock Vina. Focus on hydrogen bonding with nitro and hydroxyphenyl groups .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using partial least squares regression.
  • ADME Prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Å2^2) for improved bioavailability .

Q. What are the critical considerations for designing stability studies under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines (1.2 million lux-hours). Use amber vials if degradation exceeds 10% .
  • Plasma Stability : Assess half-life in human plasma (37°C, 1–4 hours) with LC-MS quantification. Add protease inhibitors to distinguish enzymatic vs. chemical degradation .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Catalyst Screening : Test Pd/C or Ni catalysts for nitro group reduction side reactions.
  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce byproducts .
  • Crystallization Engineering : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal purity and size .

Q. What analytical approaches are suitable for detecting trace impurities in synthesized batches?

  • HPLC-DAD/ELS : Use a C18 column (3.5 µm) with 0.1% formic acid in acetonitrile/water. ELS detection improves sensitivity for non-UV-active impurities .
  • NMR DOSY : Differentiate impurities via diffusion coefficients in DMSO-d6_6.
  • ICP-MS : Quantify heavy metal residues (e.g., Pd, Ni) from catalysts (limit: <10 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.